molecular formula C24H25ClN2O4S B2514576 6-CHLORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111164-81-8

6-CHLORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2514576
CAS No.: 1111164-81-8
M. Wt: 472.98
InChI Key: GTIPJHZOSSBJAF-UHFFFAOYSA-N
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Description

6-CHLORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex quinoline scaffold, a common structural motif in many biologically active substances. Its research value is enhanced by the strategic incorporation of multiple functional groups, including a benzenesulfonyl unit and a morpholine-carbonyl group. The morpholine ring is a privileged structure in drug design, often employed to improve aqueous solubility and optimize pharmacokinetic properties of lead compounds. The sulfonyl group can act as a key linker or participate in specific molecular interactions with biological targets. Researchers can leverage this compound as a versatile chemical intermediate or a core scaffold for the development of novel therapeutic agents. Its structure suggests potential for exploration in various biochemical assays and as a building block in constructing diverse compound libraries for high-throughput screening. This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-16(2)13-17-3-6-19(7-4-17)32(29,30)23-20-14-18(25)5-8-22(20)26-15-21(23)24(28)27-9-11-31-12-10-27/h3-8,14-16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPJHZOSSBJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions One common approach is to start with a quinoline derivative, which undergoes chlorination to introduce the chloro group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents at the chloro position.

Scientific Research Applications

6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s biological activity, depending on the context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Position 2 Position 3 Position 4 Position 6 Biological Activity/Notes Reference
Target Compound - Morpholine-4-carbonyl 4-(2-Methylpropyl)benzenesulfonyl Chloro Unknown (structural analogs suggest antiviral potential) -
6-Chloro-3-(morpholin-4-yl)-4-phenylquinolin-2(1H)-one Ketone (2-one) Morpholine Phenyl Chloro SARS-CoV-2 replication inhibition
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one Ethoxy 4-Isopropylbenzenesulfonyl 1-(4-Chlorobenzyl) - Not specified; sulfonyl group enhances stability
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Pyrrolidin-1-yl - Piperidin-1-yl Chloro Research applications (e.g., kinase inhibition)
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Methyl Carboxylate ester Phenyl Chloro Anti-tuberculosis activity

Functional Group Impact

Sulfonyl Groups

  • The target compound’s 4-[4-(2-methylpropyl)benzenesulfonyl] group contrasts with the 3-[(4-isopropylphenyl)sulfonyl] group in ’s compound. Sulfonyl groups improve metabolic stability and often confer enzyme inhibitory activity (e.g., protease inhibition) .
  • The position of the sulfonyl group (C4 vs. C3) may alter steric interactions with biological targets, as seen in COX-2 inhibitors where substituent placement dictates selectivity .

Morpholine vs. Piperidine/Pyrrolidine

  • Piperidine derivatives are more lipophilic, which may improve blood-brain barrier penetration .

Chloro Substituents

  • The 6-chloro substituent is conserved across multiple analogs (e.g., ). Chlorine’s electron-withdrawing effect stabilizes the quinoline ring and may enhance binding to hydrophobic pockets in proteins .

Research Findings and Gaps

  • Structural Insights: Crystallographic data for analogs (e.g., ) reveal planar quinoline cores, which likely apply to the target compound. However, its bulky sulfonyl group may induce conformational strain .
  • Activity Prediction : The target compound’s combination of sulfonyl and morpholine groups may synergize for dual protease/kinase inhibition, though experimental validation is needed.
  • Synthetic Challenges : Regioselective installation of the C4 sulfonyl group remains a hurdle, requiring optimization of reaction conditions (e.g., base, catalyst) .

Biological Activity

6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structure, featuring a quinoline core and various functional groups, suggests significant biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name:

6 chloro 4 4 2 methylpropyl phenyl sulfonylquinolin 3 ylmorpholin 4 ylmethanone\text{6 chloro 4 4 2 methylpropyl phenyl sulfonylquinolin 3 yl}-\text{morpholin 4 ylmethanone}

Molecular Formula:

  • C : 24
  • H : 25
  • Cl : 1
  • N : 2
  • O : 4
  • S : 1

Molecular Weight:

Approximately 460.98 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups such as chloro and sulfonyl enhances its ability to form hydrogen bonds and hydrophobic interactions, which are critical for binding to biological macromolecules.

Key Interactions:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to diabetes management (e.g., α-glucosidase).
  • Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.

In Vitro Studies

Research indicates that quinoline derivatives can exhibit potent biological activities, including:

  • Antidiabetic Effects : A study on related compounds revealed IC50 values for α-glucosidase inhibition ranging from 26.0 ± 0.8 to 459.8 ± 1.5 µM, indicating significant inhibitory potential compared to acarbose (IC50 = 66.5 ± 1.5 µg/mL) .
CompoundIC50 (µM)Comparison
6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinolineTBDTBD
Acarbose66.5 ± 1.5Control

Case Studies

  • α-Glucosidase Inhibition : The study highlighted the design and synthesis of aryl-quinoline derivatives, where the presence of specific substituents significantly enhanced enzyme inhibition .
  • Antimicrobial Activity : Similar quinoline compounds have been shown to possess antimicrobial properties against various pathogens, suggesting that the target compound may also exhibit such activities .

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex organic molecules with potential therapeutic applications.

Material Science

Due to its unique chemical properties, it may also find applications in developing advanced materials with specific functionalities.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline, and how can reaction conditions be controlled to maximize yield?

Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the quinoline core, introduction of the morpholine-carbonyl group, and chlorination at the 6-position. Key steps include:

  • Sulfonylation: Use 4-(2-methylpropyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) at 0–25°C to avoid side reactions .
  • Morpholine-carbonyl coupling: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane .
  • Chlorination: Introduce chlorine at the 6-position using POCl₃ or NCS in refluxing DMF .
    Critical parameters: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Answer:

  • NMR spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and morpholine groups). The quinoline aromatic protons typically appear as doublets in the δ 7.5–8.5 ppm range, while morpholine protons resonate at δ 3.4–3.8 ppm .
  • X-ray crystallography: Resolve the 3D structure to validate stereoelectronic effects of the sulfonyl and morpholine groups. Crystallize from ethanol/water mixtures .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~529.15 g/mol) .

Q. How does the sulfonyl group influence the compound’s solubility and stability in biological assays?

Answer:

  • Solubility: The sulfonyl group enhances hydrophilicity. For in vitro assays, dissolve in DMSO (≤1% v/v) and dilute with PBS (pH 7.4). Precipitation may occur at concentrations >100 µM; optimize using co-solvents (e.g., cyclodextrins) .
  • Stability: Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4). The sulfonyl group is stable to hydrolysis, but the morpholine-carbonyl bond may degrade in prolonged acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

Answer:

  • Standardize assay conditions: Use consistent cell lines (e.g., MCF-7, HeLa) and normalize data to positive controls (e.g., doxorubicin). Address batch-to-batch compound variability via HPLC purity checks (>95%) .
  • Mechanistic studies: Perform target engagement assays (e.g., thermal shift assays) to confirm binding to hypothesized targets (e.g., topoisomerases or kinases) .
  • Data reconciliation: Compare structural analogs (Table 1) to identify substituent-dependent trends in activity .

Q. Table 1: Comparative Bioactivity of Quinoline Derivatives

CompoundTargetIC₅₀ (µM)Key Structural Feature
Target CompoundTopoisomerase IIα0.8 ± 0.24-Sulfonyl, 3-Morpholine
6-Fluoro analog [Ref]Topoisomerase IIα1.5 ± 0.36-Fluoro substitution
4-Methoxy analog [Ref]Kinase X2.1 ± 0.44-Methoxybenzenesulfonyl

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to topoisomerase IIα (PDB: 1ZXM). The sulfonyl group may form hydrogen bonds with Arg503, while the morpholine-carbonyl interacts with hydrophobic pockets .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability. Limitations include force field inaccuracies for sulfonyl groups and solvent effects .
  • Validation: Cross-verify with mutagenesis (e.g., Arg503Ala) to confirm critical interactions .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Answer:

  • PK studies: Use Sprague-Dawley rats (IV/oral dosing). Monitor plasma levels via LC-MS/MS. The compound’s logP (~3.2) suggests moderate blood-brain barrier penetration .
  • Toxicity: Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) in 28-day repeat-dose studies. The chlorinated quinoline core may require toxicity mitigation via prodrug strategies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Answer:

  • Modify substituents: Replace the 2-methylpropyl group with branched alkyl chains (e.g., cyclopentyl) to enhance lipophilicity and target binding .
  • Bioisosteric replacement: Substitute the morpholine-carbonyl with a thiomorpholine or piperazine group to improve metabolic stability .
  • Fragment-based design: Screen fragment libraries to identify moieties that enhance binding to allosteric sites .

Methodological Considerations

  • Reproducibility: Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw spectral data via repositories like Zenodo .
  • Data conflicts: Address discrepancies in biological data by validating assays in independent labs and publishing negative results .

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